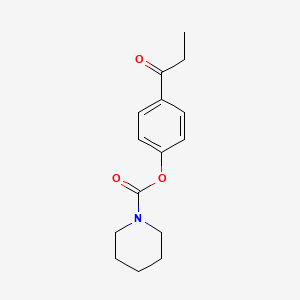
4-Propionylphenyl piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propionylphenyl piperidine-1-carboxylate is a versatile chemical compound used in various scientific research. It is a piperidine derivative, which is a six-membered heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives can be synthesized via a variety of methods. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . In the context of illicit fentanyl manufacture, precursors like norfentanyl, 4-AP, and 1-boc-4-AP have been used .Molecular Structure Analysis
Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . In the context of illicit fentanyl manufacture, precursors like norfentanyl, 4-AP, and 1-boc-4-AP have been used .Aplicaciones Científicas De Investigación
Anticancer Applications
The synthesis of new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure has been explored, demonstrating promising results as anticancer agents. These compounds have shown strong anticancer activity in vitro, suggesting potential for future therapeutic applications. The research indicates a need for further in vivo studies to ascertain their therapeutic usefulness in cancer treatment (Rehman et al., 2018).
Antimicrobial Applications
A study highlighted the discovery of a compound that selectively kills bacterial persisters, which are known to tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This approach introduces a novel strategy for eradicating bacterial persisters, which could significantly impact the treatment of persistent bacterial infections (Kim et al., 2011).
HIV-1 Inhibition
Research into the development of piperidine-4-carboxamide CCR5 antagonists has led to compounds like TAK-220, demonstrating highly potent anti-HIV-1 activity. These findings are crucial in the ongoing battle against HIV-1, offering new avenues for therapeutic intervention (Imamura et al., 2006).
Chemical Synthesis and Catalysis
The synthesis and application of Fe3O4-SA-PPCA as a novel nanomagnetic reusable catalyst for the efficient synthesis of certain organic compounds have been investigated. This research demonstrates the potential of such catalysts in enhancing the efficiency and sustainability of chemical synthesis processes (Ghorbani‐Choghamarani & Azadi, 2015).
Structural Studies
Detailed structural analysis of 4-piperidinecarboxylic acid and its derivatives through methods like X-ray diffraction and molecular modeling has provided insights into their molecular geometry, bonding, and potential reactivity. Such studies are fundamental in understanding the chemical and physical properties of these compounds, which is essential for their application in various scientific domains (Szafran et al., 2007).
Safety and Hazards
Direcciones Futuras
Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
(4-propanoylphenyl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-14(17)12-6-8-13(9-7-12)19-15(18)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYORRYRGTHLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406077.png)
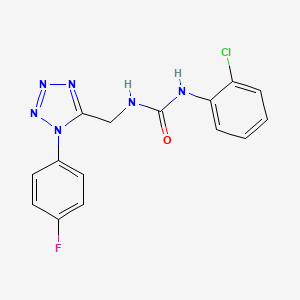
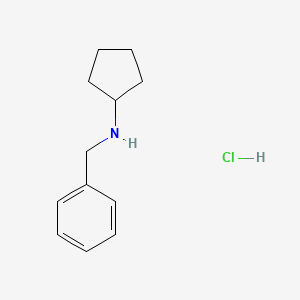
![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2406081.png)
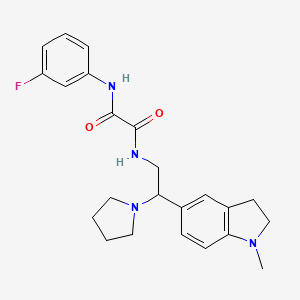
![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)
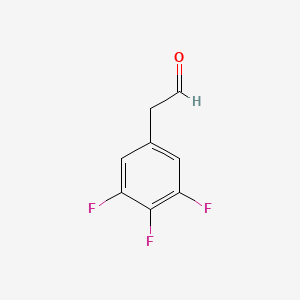
![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)
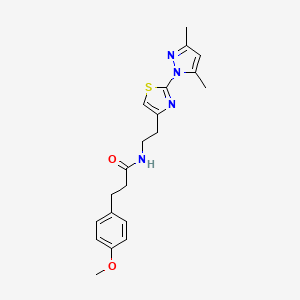
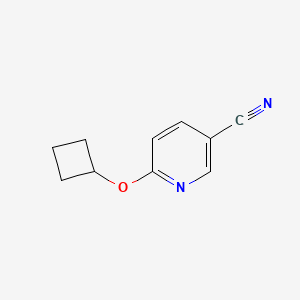
![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)
